1-[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone
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Overview
Description
1-[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone typically involves multiple steps. One common approach is the condensation of 3-hexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazole with 2-(2,4,6-trimethylphenoxy)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxyl group on the pyrazole ring may also participate in hydrogen bonding with target proteins, further modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Similar pyrazole structure with a trifluoromethyl group.
2-Methyl-5-(trifluoromethyl)-2H-pyrazol-3-ol: Another pyrazole derivative with a trifluoromethyl group.
5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole: A closely related compound with similar functional groups.
Uniqueness
1-[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone is unique due to its combination of a pyrazole ring with a trifluoromethyl group and a phenoxyethanone moiety. This unique structure imparts specific chemical and physical properties, such as enhanced lipophilicity and potential bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H29F3N2O3 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone |
InChI |
InChI=1S/C21H29F3N2O3/c1-5-6-7-8-9-17-12-20(28,21(22,23)24)26(25-17)18(27)13-29-19-15(3)10-14(2)11-16(19)4/h10-11,28H,5-9,12-13H2,1-4H3 |
InChI Key |
FXCXWJMCYOWVME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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